molecular formula C20H26N2O5S B2479133 1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine CAS No. 332389-12-5

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine

Cat. No.: B2479133
CAS No.: 332389-12-5
M. Wt: 406.5
InChI Key: ISBGZAKHDBAHOP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine is a chemical compound of significant interest in medicinal chemistry research, designed as a hybrid structure incorporating two privileged pharmacophores: a piperazine ring and a benzenesulfonyl group . Piperazine derivatives represent a cornerstone in drug discovery, demonstrating a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer effects . The piperazine scaffold is highly valued for its ability to improve solubility and its favorable pharmacokinetic properties . Simultaneously, the sulfonamide functional group is another widely utilized moiety in drug development, featured in over 150 FDA-approved drugs for various conditions . The integration of these systems into a single molecule creates a versatile scaffold for investigating structure-activity relationships (SAR), particularly in the development of novel receptor antagonists or enzyme inhibitors . The specific 2,5-dimethoxy and 2-ethoxy-phenyl substituents on this compound suggest potential for modulating serotonin receptor interactions, as structurally related phenylalkylamines and piperazine-substituted compounds are known to interact with these targets . This makes the compound a candidate for neuroscientific research. Researchers can leverage this high-purity compound to explore new therapeutic avenues in areas such as neuropharmacology, oncology, and infectious diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-4-27-18-8-6-5-7-17(18)21-11-13-22(14-12-21)28(23,24)20-15-16(25-2)9-10-19(20)26-3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGZAKHDBAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Functionalization

The synthesis typically begins with a piperazine derivative, leveraging its dual amine sites for sequential functionalization. A common approach involves selective protection of one nitrogen atom to direct regioselective sulfonylation or arylation. For example, tert-butoxycarbonyl (Boc) protection is employed to block one amine, enabling controlled substitution at the other.

Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride

The introduction of the 2,5-dimethoxybenzenesulfonyl group is achieved via nucleophilic substitution. In a representative procedure, 4-(2-ethoxyphenyl)piperazine is reacted with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize disubstitution, yielding the monosubstituted product in 70–85% efficiency after 12–24 hours.

Key Reaction Parameters

Parameter Condition
Solvent Dichloromethane or tetrahydrofuran
Base Triethylamine (2.2 equiv)
Temperature 0–5°C → room temperature
Reaction Time 12–24 hours

Arylation with 2-Ethoxyphenyl Groups

The 2-ethoxyphenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. In a patented method, 1-Boc-piperazine reacts with 2-ethoxyiodobenzene in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane (DACH) as a ligand. This coupling occurs in dimethylformamide (DMF) at 110°C for 48 hours, achieving 65–75% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate etherification of 2-hydroxyphenylpiperazine with ethyl bromide.

Optimization and Scalability

Regioselectivity Control

To prevent disubstitution, stoichiometric ratios are critical. A 1:1 molar ratio of piperazine to sulfonyl chloride ensures monosubstitution, while excess sulfonyl chloride (1.1–1.3 equiv) drives completion without byproducts. Kinetic monitoring via HPLC or TLC is recommended to terminate reactions at >95% conversion.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline solids with >99% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent resolves unreacted starting materials.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat and mass transfer. A 2025 patent describes a telescoped process where sulfonylation and arylation are performed in series, reducing intermediate isolation steps and improving overall yield to 82%.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 7.45–7.20 (aromatic protons), δ 4.05 (ethoxy –OCH₂CH₃), and δ 3.80 (methoxy –OCH₃).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 407.5) aligns with the molecular formula.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >99.5% purity, with retention times of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonyl Piperazine Derivatives

The following table compares key structural features and biological activities of closely related sulfonyl piperazine derivatives:

Compound Name (Reference) Sulfonyl Group Substituents Piperazine Substituent Key Biological Activity Affinity/IC50
Target Compound 2,5-dimethoxy 2-ethoxy-phenyl Inferred: Serotonin/Dopamine modulation, antimicrobial potential N/A
1-(2,3-Dimethylphenyl)-piperazine 2,5-dimethoxy 2,3-dimethylphenyl Not reported N/A
1-(4-Ethoxy-2,5-dimethylphenyl)-piperazine 4-ethoxy-2,5-dimethyl 4-methyl Not reported N/A
1-(2-Methoxyphenyl)-4-phthalimido N/A 2-methoxyphenyl + phthalimido 5-HT1A receptor agonist Ki = 0.6 nM

Key Observations:

  • Sulfonyl vs. Non-sulfonyl Derivatives: Sulfonyl-containing analogs (e.g., target compound) exhibit improved solubility and hydrogen-bonding capacity compared to non-sulfonyl derivatives like 1-(2-methoxyphenyl)-4-phthalimido piperazine, which may favor receptor binding .
Serotonin Receptor Modulation
  • 5-HT1A Affinity: Arylpiperazines with bulky 4-position substituents (e.g., phthalimido in ) show high 5-HT1A affinity (Ki = 0.6 nM). The target compound’s ethoxy-phenyl group may similarly enhance 5-HT1A binding compared to smaller substituents like methyl or methoxy .
  • 5-HT1B/5-HT2 Variability: Methoxy-substituted piperazines (e.g., 1-(2-methoxyphenyl)piperazine) exhibit mixed effects on 5-HT1B receptors, while dimethoxybenzenesulfonyl groups (as in the target compound) could shift selectivity toward 5-HT2 receptors .
Antimicrobial Activity
  • Piperazine derivatives with methoxy or ethoxy aryl groups demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, (2E)-4-(2-methoxyphenyl)-piperazine derivatives show potent inhibition, suggesting that the target compound’s ethoxy group may enhance or alter antimicrobial efficacy .
Dopamine Receptor Interactions
  • Substituted piperidines and piperazines (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high dopamine D2 receptor affinity.

Research Findings and Implications

Pharmacological Potential

  • Antimicrobial Applications: Ethoxy substituents may improve membrane penetration in bacteria, building on the activity of methoxy-substituted analogs .

Limitations and Contradictions

  • Variable Effects on Sympathetic Activity: Methoxy-substituted piperazines exhibit inconsistent effects on sympathetic nerve discharge (SND), highlighting the need for precise substituent optimization in the target compound .
  • Metabolic Stability: Ethoxy groups may increase susceptibility to cytochrome P450 oxidation compared to methoxy groups, necessitating prodrug strategies .

Biological Activity

1-(2,5-Dimethoxy-benzenesulfonyl)-4-(2-ethoxy-phenyl)-piperazine is a compound of interest due to its potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C20H26N2O5S\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{5}\text{S} and a molecular weight of 394.50 g/mol. Its structure includes a piperazine core substituted with a benzenesulfonyl group and an ethoxyphenyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that derivatives with a piperazine core can disrupt tubulin polymerization, leading to apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Piperazine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23134.31
Compound BU-87 MG38.29
This compoundTBDTBDTBD

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These findings suggest that modifications in the piperazine structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial folic acid synthesis.

The proposed mechanism of action for the biological activity of this compound includes:

  • Tubulin Binding : Similar compounds have demonstrated the ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Case Studies

A notable case study involved a series of piperazine derivatives where one compound exhibited a remarkable reduction in cell migration in MDA-MB-231 cells by approximately 40% compared to controls. This suggests potential implications for metastasis prevention in cancer therapy.

Table 2: Effects on Cell Migration

CompoundCell LineMigration (%)Reference
Compound CMDA-MB-23140
ControlMDA-MB-231100

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